9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
This compound is a heterocyclic benzoxazine derivative characterized by a pyrazolo[1,5-c][1,3]benzoxazine core substituted with a bromine atom at position 9, a 3,4-dimethoxyphenyl group at position 5, and a 4-ethoxyphenyl group at position 2. Its molecular formula is C₂₅H₂₄BrN₂O₄ (calculated based on substituents), with an average molecular mass of approximately 518.4 g/mol.
Properties
Molecular Formula |
C26H25BrN2O4 |
|---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
9-bromo-5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H25BrN2O4/c1-4-32-19-9-5-16(6-10-19)21-15-22-20-14-18(27)8-12-23(20)33-26(29(22)28-21)17-7-11-24(30-2)25(13-17)31-3/h5-14,22,26H,4,15H2,1-3H3 |
InChI Key |
MVOQNTJSEDCRHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable phenyl precursor, followed by the introduction of the dimethoxy and ethoxy groups through electrophilic aromatic substitution reactions. The final step involves the cyclization of the intermediate compounds to form the pyrazolo[1,5-c][1,3]benzoxazine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or organolithium reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce dehalogenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.
Scientific Research Applications
Chemistry
In chemistry, 9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest that it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In the industrial sector, 9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and its analogs from the provided evidence:
Detailed Research Findings
Electronic Effects of Substituents
- Methoxy vs. Nitro Groups : The 3,4-dimethoxyphenyl group in the target compound provides strong electron-donating effects, enhancing π-π stacking interactions in aromatic systems. In contrast, the nitro group in increases electrophilicity, making the compound more reactive toward nucleophiles .
- Fluorine Substitution : The 4-fluorophenyl analog exhibits improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation.
Steric and Hydrophobic Properties
- Alkoxy Chain Length : The butoxy-substituted compound shows increased hydrophobicity (logP ~3.8 predicted), favoring membrane permeability compared to the target compound’s ethoxy group.
Halogen Effects
- Bromine vs. Chlorine : The bromine atom in the target compound offers a larger atomic radius and polarizability, enhancing halogen bonding compared to the chlorine-substituted analog .
Biological Activity
9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound that has garnered interest due to its complex structure and potential biological activities. This compound features a brominated phenyl group and multiple methoxy and ethoxy substituents that may influence its reactivity and interactions with biological systems. Despite limited documentation on its specific biological activities, the presence of diverse functional groups suggests potential for various pharmacological effects.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 483.3 g/mol. The structural complexity is illustrated in the following table:
| Feature | Description |
|---|---|
| Molecular Formula | C24H20BrN2O3 |
| Molecular Weight | 483.3 g/mol |
| IUPAC Name | 9-bromo-5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine |
| Structural Framework | Heterocyclic compound with multiple substituents |
Synthesis
The synthesis of 9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. Key steps include the formation of the pyrazole framework and the introduction of bromine and ethoxy groups. Optimizing reaction conditions such as temperature and catalyst choice is crucial for enhancing yield and purity.
Biological Activity Overview
While specific studies on the biological activities of this compound are scarce, the following potential activities can be inferred based on its structural characteristics:
- Antimicrobial Activity : Compounds with similar structures have shown varying degrees of antimicrobial activity. For instance, derivatives containing methoxy groups have been documented to exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : The presence of multiple functional groups suggests possible interactions with enzymes. A related study indicated that compounds with similar frameworks demonstrated inhibitory activity against cholinesterases . This could imply potential neuroprotective effects.
Antimicrobial Studies
In vitro studies have indicated that compounds structurally similar to 9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibit antimicrobial properties. For example:
- A study evaluated several pyrazole derivatives for their antibacterial efficacy against E. coli and S. aureus, revealing minimum inhibitory concentrations (MICs) in the range of 15.62 µg/mL .
Enzyme Activity Studies
Another relevant case involved assessing the enzyme inhibition capabilities of pyrazole derivatives:
- Compounds were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One derivative exhibited an IC50 value of 46.42 µM against BChE . This highlights the potential for neuropharmacological applications.
Research Findings Summary
The following table summarizes key findings related to the biological activities inferred from structural analogs:
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
